

# An In-depth Technical Guide to 4-(Methoxymethyl)phenol (CAS: 5355-17-9)

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## Compound of Interest

Compound Name: 4-(Methoxymethyl)phenol

Cat. No.: B1201506

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## Abstract

This technical guide provides a comprehensive overview of **4-(Methoxymethyl)phenol** (CAS number: 5355-17-9), a phenolic compound with applications in organic synthesis and as a known plant metabolite. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological interactions, including its role as a substrate for vanillyl-alcohol oxidase. Safety and handling information is also summarized. The guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

## Chemical and Physical Properties

**4-(Methoxymethyl)phenol**, also known as  $\alpha$ -methoxy-p-cresol, is a member of the phenol class of compounds.<sup>[1]</sup> It is characterized by a phenol ring substituted with a methoxymethyl group at the para position.<sup>[1]</sup> The presence of both a hydroxyl and a methoxy group influences its chemical reactivity and physical properties.

Table 1: General and Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	5355-17-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	138.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-(methoxymethyl)phenol	<a href="#">[2]</a>
Synonyms	α-methoxy-p-cresol, p- (Methoxymethyl)phenol, (4- Hydroxybenzyl)methyl ether, 4- Methoxymethylphenol	<a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C8H10O2/c1-10-6-7- 2-4-8(9)5-3-7/h2- 5,9H,6H2,1H3	<a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	AHXXIALEMINDAW- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	COCc1ccc(O)cc1	<a href="#">[4]</a>

Table 2: Physical Properties

Property	Value	Unit	Source(s)
Melting Point	82.5 - 83.5	°C	<a href="#">[3]</a>
Boiling Point	147 - 153 (at 11 Torr)	°C	<a href="#">[3]</a>
	222.8 (at 760 mmHg)	°C	<a href="#">[5]</a>
Density	1.087	g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	92.5	°C	<a href="#">[5]</a>
logP (Octanol/Water Partition Coefficient)	1.539		<a href="#">[4]</a>
Water Solubility (log10WS)	-1.40	mol/L	<a href="#">[4]</a>

Table 3: Calculated Physicochemical Properties

Property	Value	Unit	Source(s)
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-130.73	kJ/mol	<a href="#">[4]</a>
Enthalpy of Formation at Standard Conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	-281.45	kJ/mol	<a href="#">[4]</a>
Enthalpy of Fusion at Standard Conditions ( $\Delta_{\text{fus}} H^\circ$ )	17.49	kJ/mol	<a href="#">[4]</a>
Enthalpy of Vaporization at Standard Conditions ( $\Delta_{\text{vap}} H^\circ$ )	51.10	kJ/mol	<a href="#">[4]</a>
Critical Pressure (Pc)	4311.22	kPa	<a href="#">[4]</a>

## Synthesis of 4-(Methoxymethyl)phenol

A common laboratory-scale synthesis of **4-(methoxymethyl)phenol** involves the acid-catalyzed reaction of p-hydroxybenzyl alcohol with methanol.

## Experimental Protocol

This protocol is based on a method described by ChemicalBook.[\[3\]](#)

### Materials:

- p-Hydroxybenzyl alcohol (3.96 g, 0.03 mol)
- Methanol (21 g)
- Nitromethane (2 drops)

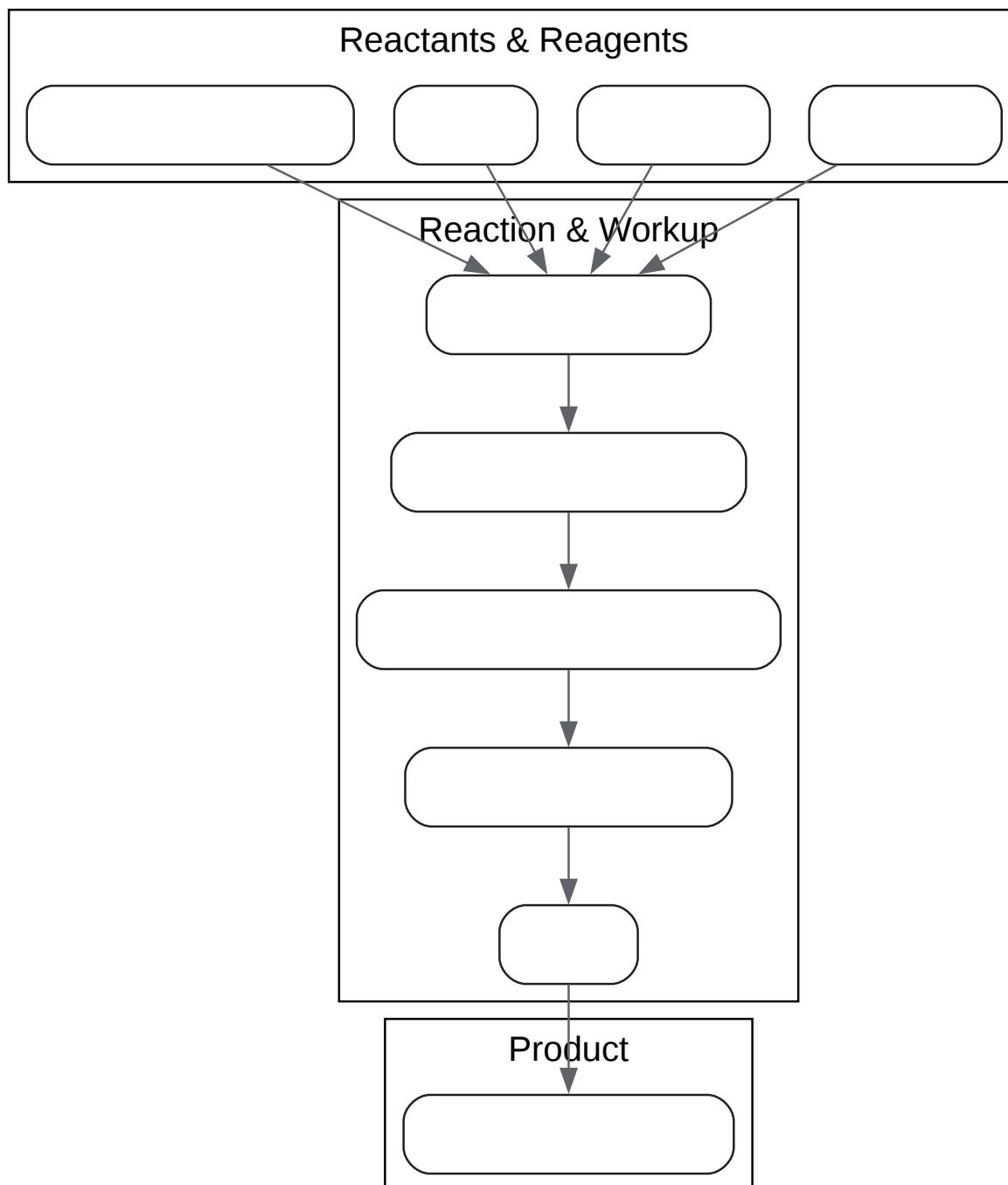
- Hydrochloric acid (0.2 g)
- Pyridine (0.28 g)
- Toluene (39 g total)
- Water (11 g total)

**Procedure:**

- Under a nitrogen atmosphere, add p-hydroxybenzyl alcohol (3.96 g) to a 100 mL three-necked flask equipped with a thermometer, a three-way stopper, and a magnetic stirrer.
- Add methanol (21 g) and two drops of nitromethane to the flask.
- While stirring at room temperature, slowly add hydrochloric acid (0.2 g) dropwise.
- Continue stirring the reaction mixture for 5 hours at 30 °C.
- Monitor the reaction progress by HPLC. Upon completion, the target product, **4-(methoxymethyl)phenol**, should show an area percentage of approximately 95%.
- To neutralize the reaction, add pyridine (0.28 g) and toluene (8 g).
- Concentrate the mixture under reduced pressure to remove the methanol.
- To the residue, add 31 g of toluene and 6 g of water for extraction.
- Separate the organic phase and wash it with 5 g of water.
- The organic phase containing the product can then be further purified, for example, by column chromatography or recrystallization.

## Synthesis Workflow Diagram

## Synthesis Workflow for 4-(Methoxymethyl)phenol

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Caption: Synthesis workflow for **4-(Methoxymethyl)phenol**.

## Biological Activity and Signaling Pathways

The biological activity of **4-(methoxymethyl)phenol** is not extensively documented in publicly available literature. It has been identified as a plant metabolite in organisms such as *Spiranthes vernalis* and *Gymnadenia conopsea*.<sup>[1]</sup> Much of the available research focuses on its use as a chemical intermediate. For instance, it is used in the synthesis of substituted pyrazoles that act as FFA4/GPR120 receptor agonists, which are being investigated for the treatment of type 2 diabetes.<sup>[6]</sup> However, this does not imply that **4-(methoxymethyl)phenol** itself has activity at this receptor.

## Enzymatic Demethylation by Vanillyl-Alcohol Oxidase

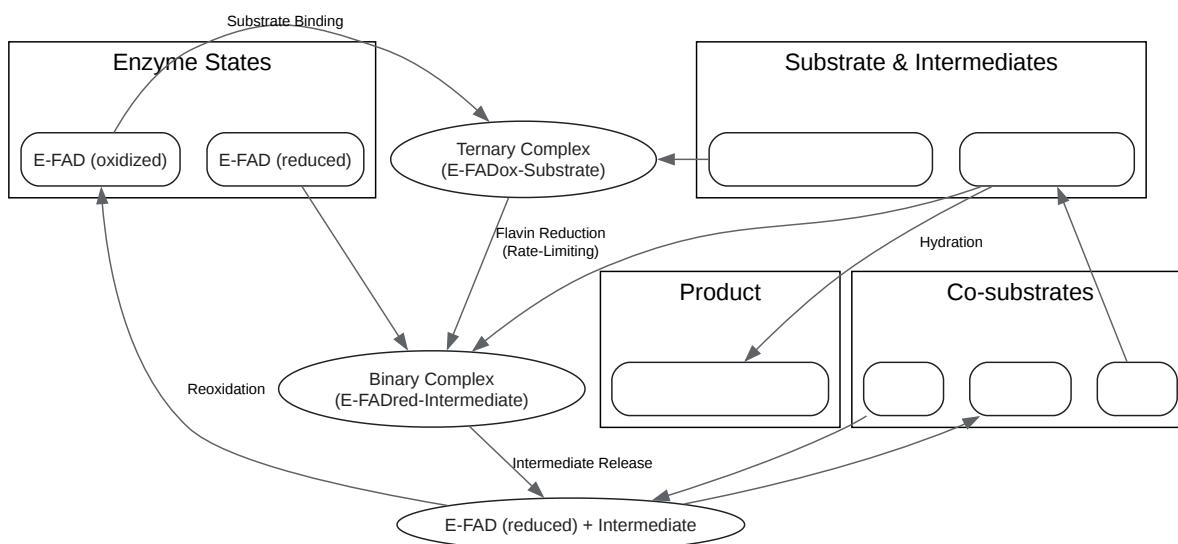
A key study investigated the catalytic mechanism of the oxidative demethylation of **4-(methoxymethyl)phenol** by the covalent flavoprotein vanillyl-alcohol oxidase.<sup>[7]</sup> The study found that the enzyme catalyzes the conversion of **4-(methoxymethyl)phenol** to 4-hydroxybenzaldehyde.<sup>[7]</sup>

Experimental Findings:

- The reaction involves the incorporation of an oxygen atom from a water molecule into the final aldehyde product.<sup>[7]</sup>
- A ternary complex mechanism is proposed where the rate-limiting step is the reduction of the flavin cofactor.<sup>[7]</sup>
- During the anaerobic reduction of the enzyme by **4-(methoxymethyl)phenol**, a stable spectral intermediate is formed, which is proposed to be a binary complex of the reduced enzyme and a p-quinone methide intermediate of the substrate.<sup>[7]</sup>

## Proposed Catalytic Mechanism Diagram

## Proposed Catalytic Mechanism of Vanillyl-Alcohol Oxidase

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Caption: Proposed catalytic cycle for the oxidative demethylation of **4-(methoxymethyl)phenol** by vanillyl-alcohol oxidase.

## Safety and Toxicology

**4-(Methoxymethyl)phenol** is classified as harmful if swallowed.<sup>[1]</sup> It may also cause skin and serious eye irritation.<sup>[1]</sup> Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in an inert atmosphere at room temperature.<sup>[3]</sup>

## Conclusion

**4-(Methoxymethyl)phenol** is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, making it an accessible intermediate for various applications in organic chemistry. While its role as a plant metabolite is known, detailed information on its biological activity and involvement in specific signaling pathways in mammalian systems is currently limited. The most well-defined biological interaction is its enzymatic conversion by vanillyl-alcohol oxidase. Further research is warranted to explore other potential biological activities and to elucidate any effects on cellular signaling pathways, which could open new avenues for its application in drug discovery and development.

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